molecular formula C8H11ClN4O4 B080313 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea CAS No. 13909-02-9

1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea

Cat. No. B080313
CAS RN: 13909-02-9
M. Wt: 262.65 g/mol
InChI Key: KHWIRCOLWPNBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (CENU) is a synthetic compound that has been widely used in scientific research for its potential as an anticancer agent. It belongs to the class of nitrosourea compounds that have been used in chemotherapy for the treatment of various types of cancer. CENU has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.

Mechanism Of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea involves the formation of DNA adducts, which are covalent bonds between 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea and DNA. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has been shown to have both biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of DNA repair enzymes, which can lead to increased DNA damage and cell death. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and transcription.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea in lab experiments is its relatively simple synthesis method. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to have promising results in preclinical studies, making it a potentially useful tool in cancer research. However, one limitation of using 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea. One area of research is the development of more potent analogs of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea that can be used in cancer treatment. Another area of research is the development of more targeted delivery systems for 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea, which can improve its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea and its potential use in combination with other chemotherapeutic agents.

Synthesis Methods

1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea can be synthesized by reacting 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)urea (CDPU) with sodium nitrite in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to obtain 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea. The synthesis of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has been extensively studied for its potential as an anticancer agent. It has been shown to have cytotoxic effects on a wide range of cancer cell lines, including breast, lung, and brain cancer cells. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

CAS RN

13909-02-9

Product Name

1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea

Molecular Formula

C8H11ClN4O4

Molecular Weight

262.65 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea

InChI

InChI=1S/C8H11ClN4O4/c9-3-4-13(12-17)8(16)10-5-1-2-6(14)11-7(5)15/h5H,1-4H2,(H,10,16)(H,11,14,15)

InChI Key

KHWIRCOLWPNBJP-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1NC(=O)N(CCCl)N=O

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)N(CCCl)N=O

Other CAS RN

13909-02-9

shelf_life

Bulk: A sample stored at 60° C for 10 days decomposed 18% (UV). The compound was found to be stable in bulk form at room temperature exposed to lab light through 60 days (UV, TLC and ionic chloride). For long -term storage the bulk compound should be protected from moisture and stored at -15° C. Solution: The compound dissolved in 3% methanol/ water decomposed 4% in one hour, 6.5% in three hours 15% in six hours, and 38% in 24 hours (UV). There was no formation of ionic chloride during the 24 hours. Solutions should be prepared immediately before use.

solubility

Water < 1 (mg/mL)
Water pH 4 < 1 (mg/mL)
Water pH 9 2-3 (mg/mL)
10% EtOH < 1 (mg/mL)
95% EtOH 2-3 (mg/mL)
McOH 3-4 (mg/mL)
CHCl3 1-3 (mg/mL)
Acetone 12.5-15 (mg/mL)

synonyms

1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidinyl)-1-nitrosourea
PCNU

Origin of Product

United States

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